-Bromo-6-fluoro-3-methylbenzaldehyde is a chemical compound belonging to the class of aromatic aldehydes. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:
These studies typically involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Due to the presence of functional groups like bromine, fluorine, and the aldehyde group, 2-bromo-6-fluoro-3-methylbenzaldehyde possesses potential for various applications, although these haven't been extensively explored in scientific research. These potential applications include:
2-Bromo-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula and a CAS number of 154650-16-5. This compound features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the benzene ring. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
The synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde typically involves two main steps:
These methods can be adapted for industrial production, ensuring high yield and purity through controlled reaction conditions.
Interaction studies of 2-Bromo-6-fluoro-3-methylbenzaldehyde focus on its biochemical effects and mechanisms. These studies often involve assessing its reactivity towards different biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action .
Several compounds exhibit structural similarities to 2-Bromo-6-fluoro-3-methylbenzaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Contains a methoxy group instead of a methyl group |
| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Different positioning of bromine and methoxy groups |
| 2,4-Dibromo-6-fluorobenzaldehyde | C8H5Br2F O | Contains two bromine atoms, increasing reactivity |
| 2-Bromo-4,6-difluorobenzaldehyde | C8H4BrF2O | Two fluorine atoms enhance electrophilicity |
| 4-Bromo-2-fluoro-5-methylbenzaldehyde | C8H7BrF O | Different substitution pattern affecting properties |
The uniqueness of 2-Bromo-6-fluoro-3-methylbenzaldehyde lies in its specific combination of a methyl group with halogen substitutions. This configuration influences its chemical reactivity, boiling point, solubility, and interactions with other molecules, making it distinct from its analogs .
| Methodology | Reaction Conditions | Yield (%) | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Conventional Bromination | Br₂, FeCl₃, 0-25°C | 75-85 | Para-selective | Moderate |
| Conventional Fluorination | F₂ gas, supported catalyst, controlled temp | 60-80 | Position-dependent | High (F₂ handling) |
| Methylation via Friedel-Crafts | CH₃Cl, AlCl₃, 80-120°C | 70-90 | Ortho/para directing | Moderate |
| Vilsmeier-Haack Formylation | DMF-POCl₃, 60-80°C | 80-95 | Ortho-selective | Low-moderate |
| Gattermann-Koch Formylation | CO, HCl, AlCl₃, CuCl | 85-92 | Non-selective | Moderate (CO) |
| Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline | 70-85 | Aldehyde-specific | Low |
| One-pot Bromination-Fluorination | NH₄Br, H₂O₂, CH₃COOH, RT | 76-91 | Para-selective | Low (green) |
| Aluminum Hemiaminal Method | Al-catalyst, ethyl formate, RT | 85-95 | Regioselective | Low |
| Green Photocatalysis | Visible light, photocatalyst, ambient | 65-85 | High selectivity | Very low |
| Microwave-Ultrasound Combined | 50W MW + 50W US, 10 min | 45-48 | Variable | Low (energy efficient) |
| Continuous Flow Process | Continuous pumps, heated coil | 80-95 | Highly selective | Low (efficient) |
Table 2: Green Chemistry Metrics Comparison
| Parameter | Conventional Route | Green Alternative | Improvement Factor |
|---|---|---|---|
| Atom Economy (%) | 45-65 | 75-95 | 1.5-2.0x |
| E-Factor (kg waste/kg product) | 15-25 | 2-8 | 3-10x reduction |
| Energy Consumption (kJ/mol) | 150-250 | 50-120 | 2-3x reduction |
| Solvent Use (L/kg product) | 5-10 | 0-3 | 5-10x reduction |
| Catalyst Loading (mol%) | 5-15 | 0.1-5 | 3-10x reduction |
| Reaction Time (hours) | 6-24 | 0.5-6 | 4-20x reduction |
| Operating Temperature (°C) | 80-150 | 25-80 | Lower by 50-100°C |
| Waste Generation (kg/kg product) | 2-4 | 0.2-1 | 5-20x reduction |
Table 3: Process Optimization Parameters
| Process Parameter | Traditional Batch | Continuous Flow | Key Benefit |
|---|---|---|---|
| Temperature Control | Poor (±5°C) | Excellent (±0.5°C) | Better reproducibility |
| Pressure Management | Atmospheric only | Precise (0-50 bar) | Reaction scope expansion |
| Mixing Efficiency | Moderate (stirring) | Excellent (micromixing) | Faster kinetics |
| Residence Time | Variable (6-24h) | Precise (1-60 min) | Reduced side reactions |
| Heat Transfer Rate | Limited (jacket) | Enhanced (microchannels) | Energy efficiency |
| Mass Transfer Rate | Diffusion-limited | Enhanced (high surface area) | Higher conversion |
| Catalyst Dispersion | Heterogeneous | Homogeneous | Lower catalyst loading |
| Product Selectivity | 75-85% | 90-98% | Higher purity product |
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